Clivilspfvkt (tfa)
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Overview
Description
Clivilspfvkt (tfa) is a polypeptide with the molecular formula C₆₆H₁₁₀F₃N₁₃O₁₇S and a molecular weight of 1446.72 g/mol . It is primarily used for research purposes and is not intended for clinical or therapeutic use . The compound is characterized by its sequence: Cys-Leu-Ile-Val-Ile-Leu-Ser-Pro-Phe-Val-Lys-Thr .
Preparation Methods
Clivilspfvkt (tfa) is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin . Trifluoroacetic acid (TFA) is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins and during reversed-phase HPLC purification . The synthetic route involves the use of Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, where the Fmoc group protects the amino terminus of the growing peptide chain . After the peptide chain is fully assembled, TFA is used to cleave the peptide from the resin and remove side-chain protecting groups .
Chemical Reactions Analysis
Clivilspfvkt (tfa) undergoes various chemical reactions, including:
Oxidation: The cysteine residue in the peptide can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: The peptide can undergo substitution reactions where specific amino acids are replaced with others to study structure-activity relationships. Common reagents used in these reactions include TFA for deprotection, DTT for reduction, and various oxidizing agents for disulfide bond formation. Major products formed from these reactions include modified peptides with altered sequences or structures.
Scientific Research Applications
Clivilspfvkt (tfa) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Clivilspfvkt (tfa) involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins . The peptide can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing their function . The pathways involved in its mechanism of action depend on the specific biological context in which the peptide is used .
Comparison with Similar Compounds
Clivilspfvkt (tfa) can be compared with other polypeptides and peptide-based compounds. Similar compounds include:
Fmoc-protected peptides: These peptides are synthesized using similar SPPS methods and have comparable applications in research.
Peptide-based inhibitors: These compounds are designed to inhibit specific enzymes or receptors and are used in drug discovery.
Synthetic peptides: These peptides are used in various industrial applications, including biotechnology and pharmaceuticals. The uniqueness of Clivilspfvkt (tfa) lies in its specific sequence and the research applications it is tailored for.
Properties
Molecular Formula |
C66H110F3N13O17S |
---|---|
Molecular Weight |
1446.7 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-hydroxybutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C64H109N13O15S.C2HF3O2/c1-14-37(11)50(75-60(87)49(36(9)10)73-62(89)51(38(12)15-2)74-56(83)44(29-34(5)6)68-53(80)41(66)32-93)61(88)70-43(28-33(3)4)55(82)71-46(31-78)63(90)77-27-21-25-47(77)58(85)69-45(30-40-22-17-16-18-23-40)57(84)72-48(35(7)8)59(86)67-42(24-19-20-26-65)54(81)76-52(39(13)79)64(91)92;3-2(4,5)1(6)7/h16-18,22-23,33-39,41-52,78-79,93H,14-15,19-21,24-32,65-66H2,1-13H3,(H,67,86)(H,68,80)(H,69,85)(H,70,88)(H,71,82)(H,72,84)(H,73,89)(H,74,83)(H,75,87)(H,76,81)(H,91,92);(H,6,7)/t37-,38-,39+,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-;/m0./s1 |
InChI Key |
YZJRWCDSSUGIRP-KOLMMNIXSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CS)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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